molecular formula C5H3ClN4O B1263024 5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one CAS No. 33386-23-1

5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one

Cat. No.: B1263024
CAS No.: 33386-23-1
M. Wt: 170.56 g/mol
InChI Key: KASKISSRRBAAQA-UHFFFAOYSA-N
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Description

5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one is a heterocyclic compound that contains both imidazole and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyrazine with an imidazole derivative in the presence of a suitable base. The reaction conditions often involve heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .

Scientific Research Applications

5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-imidazo[4,5-b]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    5-Chloro-1H-imidazo[4,5-b]pyrimidine: Contains a pyrimidine ring, offering different electronic properties and reactivity.

Uniqueness

5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one is unique due to the presence of both imidazole and pyrazine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its ability to interact with a variety of biological targets and makes it a versatile scaffold in drug design .

Biological Activity

5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazo[4,5-b]pyrazine family, which is known for a variety of pharmacological effects, including anticancer, antibacterial, and antiviral properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and therapeutic potential.

The molecular formula of this compound is C₆H₄ClN₃O, with a molecular weight of approximately 173.57 g/mol. It is characterized by the presence of chlorine and imidazole moieties which contribute to its biological activity.

PropertyValue
Molecular FormulaC₆H₄ClN₃O
Molecular Weight173.57 g/mol
CAS Number40851-98-7
DensityNot specified
Melting PointNot specified

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyrazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown selective cytotoxicity towards colon carcinoma and glioblastoma cells with IC50 values in the low micromolar range .

In a comparative study involving various substituted imidazo[4,5-b]pyridines (closely related to our compound), the strongest antiproliferative effects were observed in derivatives featuring halogen substitutions, suggesting that chlorine may enhance biological activity .

Antibacterial Activity

The antibacterial properties of this compound have been explored with varying results. While some studies indicate limited antibacterial efficacy against Gram-positive and Gram-negative bacteria, specific derivatives have shown moderate activity against strains such as E. coli . The structure-activity relationship indicates that modifications in the imidazole ring can significantly impact antibacterial potency.

Antiviral Activity

The antiviral potential of imidazo[4,5-b]pyrazine derivatives has also been investigated. Compounds in this class have been evaluated against a range of DNA and RNA viruses. Although specific data on this compound is limited, related compounds have demonstrated promising antiviral activity .

The biological activities of this compound are believed to result from its ability to interact with cellular targets such as DNA and various enzymes involved in cell proliferation and survival. For example, some derivatives are thought to intercalate into DNA strands, disrupting replication processes in cancer cells . Additionally, the inhibition of key enzymes involved in bacterial cell wall synthesis may account for its antibacterial properties.

Case Studies

  • Antiproliferative Effects : A study evaluated the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives on human cancer cell lines including LN-229 (glioblastoma) and HCT-116 (colorectal carcinoma). The most active compounds displayed IC50 values ranging from 0.4 to 3.2 μM .
  • Antibacterial Evaluation : Another investigation assessed the antibacterial activity of imidazo[4,5-b]pyridine derivatives against Staphylococcus aureus and E. coli. The results indicated that while most compounds were inactive, certain substitutions led to moderate inhibition .

Properties

IUPAC Name

5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASKISSRRBAAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)NC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187016
Record name 5-Chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33386-23-1
Record name 5-Chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033386231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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